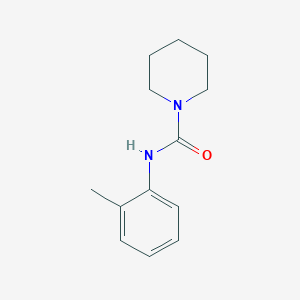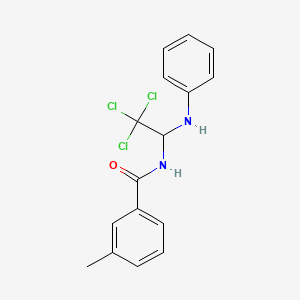
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic organic compound characterized by the presence of both perchlorophenyl and perfluorophenyl groups attached to an ethane-1,2-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with perchlorobenzene and perfluorobenzene as the primary starting materials.
Formation of Intermediates: These starting materials undergo a series of reactions, including halogenation and coupling reactions, to form intermediate compounds.
Final Coupling Reaction: The intermediates are then subjected to a coupling reaction under controlled conditions, often involving catalysts such as palladium or nickel, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diol
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diamine
Uniqueness: this compound stands out due to its unique combination of perchlorophenyl and perfluorophenyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity.
Eigenschaften
Molekularformel |
C14Cl5F5O2 |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentachlorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14Cl5F5O2/c15-3-1(4(16)6(18)7(19)5(3)17)13(25)14(26)2-8(20)10(22)12(24)11(23)9(2)21 |
InChI-Schlüssel |
LPUHARRFIWFXIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


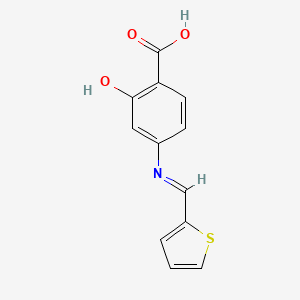
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
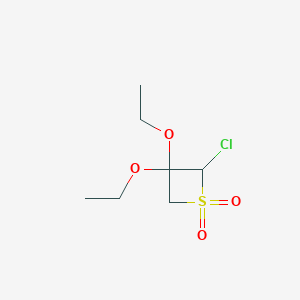
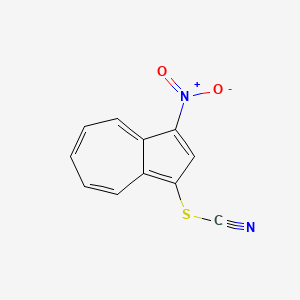
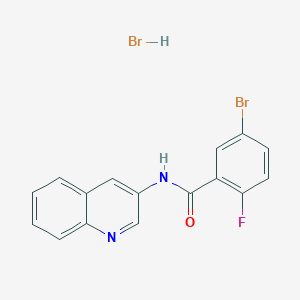
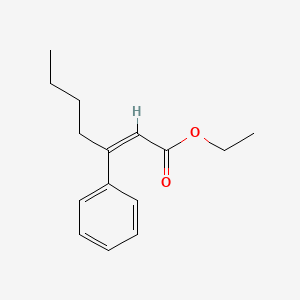

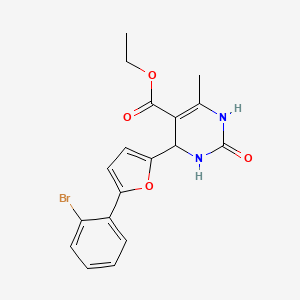
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
